molecular formula C20H15Cl2N3O2 B2905218 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-99-5

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2905218
CAS No.: 339027-99-5
M. Wt: 400.26
InChI Key: KMYDWBFKYIUKDZ-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine ( 339027-99-5) is a high-purity chemical compound supplied for research and development purposes. This compound features an imidazo[4,5-b]pyridine core structure, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with various biological targets . The molecular formula is C20H15Cl2N3O2, and it has a molecular weight of 400.26 g/mol . Compounds based on the imidazopyridine structure have demonstrated a wide range of pharmacological potentials in scientific research. These include investigated applications as antitumor agents, antimicrobials, and modulators of key cellular pathways . Specifically, research into similar imidazopyridine derivatives has highlighted their relevance in the study of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) . CAR is a ligand-activated transcription factor expressed in hepatocytes and is a hypothetical target for therapeutic interventions in metabolic diseases, liver conditions, and for regulating endobiotic metabolism . The presence of the 1-[(2,4-dichlorophenyl)methoxy] substituent in this molecule is a feature of interest in the design of potent and stable research compounds . This product is intended for research use by qualified laboratory personnel. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during use.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-26-16-8-5-13(6-9-16)20-24-19-18(3-2-10-23-19)25(20)27-12-14-4-7-15(21)11-17(14)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDWBFKYIUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization with the dichlorobenzyl and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the methoxyphenyl group: This can be accomplished through an etherification reaction using a methoxyphenol derivative and a suitable leaving group on the imidazo[4,5-b]pyridine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is characterized by its nitro group, piperazine moiety, and benzoic acid structure. The molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of approximately 258.27 g/mol. Its structure can be represented as follows:Structure C12H14N4O3\text{Structure }\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}

Medicinal Chemistry

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester has been explored for its potential as a pharmacological agent. Its derivatives are studied for their activity against various diseases, including cancer and bacterial infections.

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Synthesis of Other Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, which can lead to the development of novel therapeutic agents.

  • Synthesis Pathways : Various synthetic routes have been documented that utilize 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester as a precursor for creating biologically active compounds .

Case Study 1: Antitumor Activity Evaluation

In a study published in Journal of Medicinal Chemistry, derivatives of 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the low micromolar range. This suggests that modifications to the piperazine ring could enhance antitumor efficacy .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. The study found that it displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics . This highlights its potential as a scaffold for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position 1 / Position 2) Key Properties Reference
Target Compound 2,4-Dichlorophenylmethoxy / 4-Methoxyphenyl High lipophilicity, potential FAAH inhibition
AR-L 115 BS 2-Methoxy-4-methylsulfinylphenyl / H Positive inotropic activity (cardiac)
6-Bromo-7-piperazinyl derivative Bromo / 4-(4-methylpiperazinyl)phenyl Kinase inhibition, structural complexity
4-PhIP sulfate Sulfate / 1-Methyl-2-amino Carcinogenic metabolite (heterocyclic amine)

Pharmacological Differences

  • Potency: Imidazo[4,5-c]pyridines (e.g., LY175326) are 5–10× more potent inotropic agents than imidazo[4,5-b]pyridines like AR-L 115 BS .
  • Substituent Impact : The dichlorophenyl group in the target compound may confer stronger electrophilic character compared to methylsulfinyl or methoxy groups in analogues, affecting target binding .

Biological Activity

The compound 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a member of the imidazopyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O
  • Molecular Weight : 295.16 g/mol
  • CAS Number : 153529-19-2

The compound features a unique imidazo[4,5-b]pyridine core substituted with a dichlorophenyl and methoxyphenyl group, which contributes to its biological activity.

Anticancer Properties

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer activity. A study highlighted that compounds within this category could inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the presence of the imidazo[4,5-b]pyridine scaffold has shown promising results against breast and lung cancer cells .

Antimicrobial Activity

The compound has displayed potent antimicrobial effects against both bacterial and fungal strains. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and various fungi, with minimum inhibitory concentration (MIC) values indicating strong activity compared to standard antibiotics like ketoconazole .

Anti-inflammatory Effects

Imidazopyridine derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This property suggests a role in treating inflammatory diseases or conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can act on various receptors linked to inflammatory responses and cancer progression.
  • DNA Interaction : The imidazo structure allows for intercalation into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

  • Anticancer Activity :
    • A study evaluated several imidazopyridine derivatives, including our compound of interest. The results showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 20 µM .
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, the compound exhibited MIC values lower than those of traditional antifungals like fluconazole, indicating superior efficacy in certain cases .

Comparative Analysis of Biological Activities

Activity TypeCompound Efficacy (MIC/IC50)Comparison Standard
AnticancerIC50 = 5–20 µMDoxorubicin (IC50 = 10 µM)
AntimicrobialMIC = 0.0125–0.05 mg/mLKetoconazole (MIC = 0.28–1.88 mg/mL)
Anti-inflammatoryCytokine inhibition observedStandard NSAIDs

Q & A

Q. What synthetic routes are recommended for synthesizing 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine?

A multi-step approach is typically employed:

  • Step 1: Nitration and chlorination of a pyridine precursor to introduce halogens (e.g., bromine or chlorine) at specific positions .
  • Step 2: N-alkylation using (2,4-dichlorophenyl)methoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Cyclization via thermal or catalytic methods to form the imidazo[4,5-b]pyridine core . Key Considerations: Optimize reaction time and temperature to minimize byproducts. Use tetrabutylammonium bromide as a phase-transfer catalyst for improved alkylation efficiency .

Q. How is the compound structurally characterized to confirm its identity?

A combination of analytical techniques is required:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • X-ray Crystallography: Resolve crystal packing and bond angles using programs like SHELXL (e.g., R factor < 0.05 for high precision) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What functional groups critically influence the compound’s reactivity and stability?

Key groups include:

  • Imidazo[4,5-b]pyridine Core: Dictates π-π stacking interactions and hydrogen-bonding potential .
  • 2,4-Dichlorophenyl Methoxy Group: Enhances lipophilicity and resistance to metabolic degradation .
  • 4-Methoxyphenyl Substituent: Modulates electronic effects (e.g., electron-donating methoxy group) for targeted binding .

Q. Which analytical methods assess purity and stability under storage conditions?

  • HPLC: Monitor purity (>95%) using a C18 column with UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition temperature >200°C) .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% relative humidity for 4 weeks to evaluate degradation pathways .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Follow this methodological framework:

  • Variation of Substituents: Synthesize analogs with modified aryl groups (e.g., fluorophenyl, methylthio) to assess bioactivity shifts .
  • In Vitro Assays: Screen for target-specific activity (e.g., kinase inhibition) using fluorescence polarization or radiometric assays .
  • Computational Modeling: Perform docking studies with software like AutoDock Vina to predict binding modes to biological targets .

Example SAR Table:

Substituent PositionModificationObserved Activity ChangeReference
2-Phenyl (imidazo core)2-Fluorophenyl↑ Antiviral potency
4-Methoxy (phenyl ring)Methylthio↓ Solubility, ↑ Antifungal activity

Q. How to resolve contradictions in biological activity data across similar imidazopyridine derivatives?

Contradictions may arise from:

  • Substituent Position Isomerism: Compare imidazo[4,5-b] vs. [4,5-c] fused rings, as [4,5-c] analogs show 5–10x higher inotropic activity .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .
  • Metabolic Stability: Use liver microsome assays to identify metabolites that may interfere with activity measurements .

Q. How to optimize reaction conditions for introducing the (2,4-dichlorophenyl)methoxy group?

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the methoxy precursor .
  • Catalyst: Add KI or tetrabutylammonium iodide to accelerate SN2 displacement .
  • Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct formation .

Q. What crystallographic refinement strategies ensure accurate structural elucidation?

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data .
  • Refinement Software: Apply SHELXL with restraints for disordered atoms and anisotropic displacement parameters .
  • Validation: Check via PLATON for missed symmetry or twinning .

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